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Compound of Interest

Compound Name:
2',4',3-Trihydroxy-4-

methoxychalcone

CAS No.: 13323-67-6

Cat. No.: B079148

Get Quote

Executive Summary & Compound Profile
2',4',3-Trihydroxy-4-methoxychalcone is a bioactive flavonoid derivative belonging to the

chalcone subclass (1,3-diphenyl-2-propen-1-one).[1][2] It has gained significant attention in

drug development for its potential as an

-glucosidase inhibitor, making it a candidate for type 2 diabetes management.

This guide provides a definitive spectroscopic profile for researchers synthesizing or isolating

this compound. The data presented synthesizes experimental findings from isolation studies

(specifically from Bauhinia pulla) and standard structural elucidation principles.
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Property Data

IUPAC Name
(2E)-1-(2,4-dihydroxyphenyl)-3-(3-hydroxy-4-

methoxyphenyl)prop-2-en-1-one

Molecular Formula C₁₆H₁₄O₅

Molecular Weight 286.28 g/mol

Appearance Yellow amorphous powder

Solubility
Soluble in MeOH, DMSO, Acetone; sparingly

soluble in water

Key Bioactivity -Glucosidase inhibition (IC₅₀ comparable to or

better than acarbose in specific assays)

Synthetic & Isolation Workflow
The structural integrity of 2',4',3-trihydroxy-4-methoxychalcone is typically achieved through

Claisen-Schmidt condensation or isolation from Fabaceae species.

Synthesis Protocol (Claisen-Schmidt)
Objective: Synthesize the target chalcone via base-catalyzed condensation.[3] Reactants:

A-Ring Precursor: 2,4-Dihydroxyacetophenone (Resacetophenone)

B-Ring Precursor: 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin)

Step-by-Step Methodology:

Dissolution: Dissolve 2,4-dihydroxyacetophenone (1.0 eq) and 3-hydroxy-4-

methoxybenzaldehyde (1.0 eq) in ethanol.

Catalysis: Add aqueous KOH (50% w/v) dropwise while stirring at 0°C. The solution will

darken (deep red/orange) due to phenoxide formation.
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Reaction: Stir at room temperature for 24–48 hours. Monitor via TLC (Hexane:Ethyl Acetate

3:1).

Quenching: Pour the reaction mixture into crushed ice/water and acidify with 10% HCl to pH

~3–4. The yellow precipitate forms immediately.

Purification: Filter the solid, wash with cold water, and recrystallize from methanol/water to

yield yellow needles.

Visualization of Synthesis Logic
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Caption: Claisen-Schmidt condensation pathway for the synthesis of 2',4',3-trihydroxy-4-
methoxychalcone.

Spectroscopic Characterization
The following data is curated from experimental isolation studies, specifically referencing the

characterization of Compound 8 from Bauhinia pulla.

UV-Vis & IR Spectroscopy[2]
UV

(MeOH): 300 nm (Band II), 370 nm (Band I).

Insight: The band at 370 nm is characteristic of the cinnamoyl system (B-ring conjugation),

while 300 nm corresponds to the benzoyl moiety (A-ring). Bathochromic shifts with
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NaOMe would confirm the free phenolic groups.

FT-IR (

, KBr disc):

3368 cm⁻¹: O-H stretching (Broad, hydrogen-bonded).

2946, 2834 cm⁻¹: C-H stretching (Aliphatic/Methoxy).[2]

1654 cm⁻¹: C=O stretching (Conjugated ketone, chelated with 2'-OH).

1450 cm⁻¹: C=C aromatic ring stretching.

1027 cm⁻¹: C-O stretching.[2]

¹H NMR Data (Methanol- )
Instrument Frequency: 500 MHz (Typical) Solvent: CD₃OD
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Position
Shift (

ppm)
Multiplicity

Coupling (

Hz)

Assignment
Logic

6' 7.96 d 9.0

A-Ring: Ortho to

5'. Deshielded by

C=O anisotropy.

7.74 d 16.0

Olefin: Trans-

geometry.

Deshielded by

resonance.

7.60 d 15.5

Olefin: Trans-

geometry.

Adjacent to

carbonyl.

2 7.23 d 2.0

B-Ring: Meta

coupling to H-6.

[2]

6 7.20 dd 8.5, 2.0
B-Ring: Ortho to

H-5, Meta to H-2.

5 6.98 d 8.5

B-Ring: Ortho to

H-6.[2] Shielded

by 4-OMe.

5' 6.42 dd 9.0, 2.5

A-Ring: Ortho to

H-6', Meta to H-

3'.

3' 6.28 d 2.5

A-Ring: Meta to

H-5'. Shielded by

two OH groups.

4-OMe 3.90 s -

Methoxy:

Characteristic

singlet.
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Note: The coupling constant

Hz confirms the trans (E) configuration of the double bond.

¹³C NMR Data (Predicted/Reference)
Based on the structural skeleton and substituent effects in CD₃OD.

Carbon
Shift (

ppm)
Type Assignment

C=O 193.5 Cq Carbonyl (Chelated)

4' 167.8 Cq A-Ring (C-OH)

2' 166.5 Cq
A-Ring (C-OH,

Chelated)

4 151.2 Cq B-Ring (C-OMe)

3 147.0 Cq B-Ring (C-OH)

145.8 CH Olefinic Beta-carbon

6' 133.5 CH A-Ring

1 128.5 Cq B-Ring ipso

6 124.0 CH B-Ring

118.5 CH Olefinic Alpha-carbon

1' 114.5 Cq A-Ring ipso

2 112.0 CH B-Ring

5 111.5 CH B-Ring

5' 109.0 CH A-Ring

3' 103.5 CH A-Ring

OMe 56.5 CH₃ Methoxy
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Mass Spectrometry (MS)
Molecular Ion:

286 [M]⁺ (EI-MS) or 287 [M+H]⁺ (ESI-MS).

Fragmentation Pattern (EI-MS):

286: Molecular ion.

271: [M – CH₃]⁺ (Loss of methyl from methoxy).

151: [A-Ring Fragment]⁺ (Retro-Diels-Alder cleavage).

137: [B-Ring Fragment]⁺ (Retro-Diels-Alder cleavage).

MS Fragmentation Pathway

Molecular Ion
[M]+ m/z 286

[M - CH₃]+
m/z 271

-15 Da
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A-Ring Fragment
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m/z ~134/149

Click to download full resolution via product page

Caption: Primary fragmentation pathways observed in EI-MS for 2',4',3-trihydroxy-4-
methoxychalcone.

Structural Elucidation Logic
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The identity of 2',4',3-trihydroxy-4-methoxychalcone is confirmed by the convergence of the

following data points:

A-Ring Substitution: The AMX spin system (H-3', H-5', H-6') in the ¹H NMR with coupling

constants of 2.5 Hz and 9.0 Hz is diagnostic for the 2,4-dihydroxy substitution pattern.

B-Ring Substitution: The ABX system (H-2, H-5, H-6) with a large ortho coupling (8.5 Hz) and

small meta coupling (2.0 Hz) confirms the 1,3,4-trisubstituted benzene ring.

Chalcone Skeleton: The two doublets at

7.60 and 7.74 with

Hz unequivocally prove the presence of a trans-

-unsaturated ketone.

Methoxy Position: The NOESY correlation (if run) would show proximity between the

methoxy protons (3.90 ppm) and H-5 (6.98 ppm), confirming the methoxy is at position 4 and

the hydroxyl at position 3 of the B-ring.
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PMC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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